![molecular formula C15H14N2O4 B2943770 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone CAS No. 2034427-56-8](/img/structure/B2943770.png)
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone
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Overview
Description
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.287. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds containing 2,3-dihydrobenzo[b][1,4]dioxin structures have been extensively researched for their synthesis methods and biological activities. For instance, novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their inhibitory activities against B-Raf kinase, showcasing significant anti-proliferative activities against human melanoma cell lines. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure was found to enhance the interaction with the receptor, leading to improved bioactivity (Yang et al., 2012).
Antimicrobial and Antioxidant Properties
Research on derivatives of benzodioxin and isoxazolopyridine has revealed compounds with potent antimicrobial and antioxidant activities. For example, novel pyridine derivatives have been synthesized, showing variable and modest activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, benzofuran-transition metal complexes have been investigated for their antiviral properties, with some compounds demonstrating significant potency against HIV and HCV NS3-4A protease, highlighting the potential of these structures in developing new antiviral agents (Galal et al., 2010).
Chemical Synthesis and Materials Science
The synthesis of heterocycles and the study of their properties form a significant part of the research on compounds like "(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone." These compounds are valuable for their roles in the development of new materials and chemical processes. Studies have focused on the synthesis of novel heterocyclic compounds and exploring their potential applications in various fields, including materials science and catalysis (Kollenz, Ziegler, Ott, & Igel, 1976).
Mechanism of Action
Target of Action
The primary target of this compound is the PARP1 enzyme . PARP1, or Poly (ADP-ribose) polymerase 1, is a protein that plays a key role in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound acts as an inhibitor of the PARP1 enzyme . It binds to the enzyme, preventing it from performing its function. This inhibition can lead to the accumulation of DNA damage in the cell, which can ultimately lead to cell death .
Pharmacokinetics
The compound’s effectiveness as a parp1 inhibitor suggests that it is able to reach its target in the cell and exert its effects .
Result of Action
The result of the compound’s action is the accumulation of DNA damage in the cell due to the inhibition of the PARP1 enzyme . This can lead to cell death, which is why PARP1 inhibitors are being studied for their potential use in cancer treatment .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body could potentially affect the compound’s absorption or metabolism. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(17-6-5-11-10(8-17)7-16-21-11)14-9-19-12-3-1-2-4-13(12)20-14/h1-4,7,14H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBGEJVACIBQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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